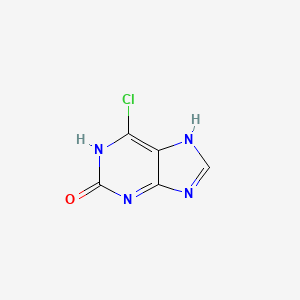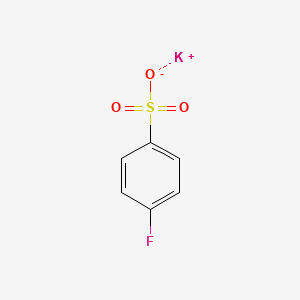
N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide is a compound that features a unique combination of a thietane ring and an azetidine ring The thietane ring is a four-membered ring containing sulfur, while the azetidine ring is a four-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing azetidines is through the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production of N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The nitrogen and sulfur atoms can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide include other azetidine derivatives and thietane-containing compounds. Examples include:
Azetidine-3-carboxylic acid: A simple azetidine derivative used in peptide synthesis.
Thietane-3-carboxylic acid:
Uniqueness
This compound is unique due to the combination of the thietane and azetidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both sulfur and nitrogen atoms in the rings allows for diverse reactivity and interaction with different molecular targets.
Properties
Molecular Formula |
C7H12N2O3S |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
N-(1,1-dioxothietan-3-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C7H12N2O3S/c10-7(5-1-8-2-5)9-6-3-13(11,12)4-6/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
HIDUVDDNXWKDKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(=O)NC2CS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)
![5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12957932.png)
![4-Thiazolidinone, 5-[(5-bromo-4-hexyl-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12957933.png)



![Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)







